![molecular formula C21H18N4O2 B2391920 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide CAS No. 847388-00-5](/img/structure/B2391920.png)
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide
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Overview
Description
“N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide” is an organic compound that belongs to the class of imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . The compound is an off-white solid with a melting point of 70–75°C .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines involves equimolar mixtures of substituted α-bromoacetophenone, 2-aminopyridine and Na2CO3 refluxed in ethanol . In addition, 3-bromoimidazo[1,2-a]pyridines can be obtained from α-bromoacetophenones, 2-aminopyridine and 70% aqueous tert-butyl hydroperoxide (TBHP) as an oxidant by one-pot tandem cyclization .Molecular Structure Analysis
The molecular structure of “N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide” can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum shows various peaks corresponding to different types of protons in the molecule . The 13C NMR spectrum provides information about the carbon atoms in the molecule .Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidines have been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, etc .Physical And Chemical Properties Analysis
The compound is an off-white solid with a melting point of 70–75°C . The 1H NMR and 13C NMR spectra provide detailed information about the hydrogen and carbon atoms in the molecule .Scientific Research Applications
Anticancer Agents
Compounds with the imidazo[1,2-a]pyrimidine nucleus, such as the one , have been found to possess significant anticancer activity . They have been evaluated against different human cancer cell lines, and most of them showed good activity . In particular, pyrrolidine-derived imidazo[1,2-a]pyrimidine showed excellent anticancer activity against the HeLa cell line .
Covalent Anticancer Agents
Imidazo[1,2-a]pyridine derivatives, which are structurally related to your compound, have been used as covalent anticancer agents . These compounds have been synthesized as potential inhibitors for KRAS G12C, a common mutation in many cancers .
Antibacterial Agents
Imidazo[1,2-a]pyrimidine derivatives have also been found to have antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs .
Antifungal Agents
In addition to their antibacterial properties, these compounds have also been found to have antifungal properties . This suggests that they could be used in the development of new antifungal medications .
Enzyme Inhibitors
These compounds have been found to have enzyme-inhibiting properties . This means they could potentially be used in the development of drugs that work by inhibiting the action of specific enzymes .
Optoelectronic Devices and Sensors
Compounds with the imidazo[1,2-a]pyrimidine nucleus have been reported to have promising innovations in different technological applications, such as optoelectronic devices and sensors . This suggests that they could be used in the development of new materials for these applications .
Future Directions
Mechanism of Action
Target of Action
The primary target of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the biosynthesis of prostaglandins, which are key mediators in the inflammatory process .
Mode of Action
The compound interacts with its target, COX-2, by fitting into its active site . This interaction is facilitated by the compound’s methylsulfonyl pharmacophore , which is adequately placed into the COX-2 active site . The compound’s interaction with COX-2 leads to the inhibition of the enzyme, thereby reducing the production of prostaglandins .
Biochemical Pathways
The inhibition of COX-2 by N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide affects the prostaglandin biosynthesis pathway . Prostaglandins, particularly PGE2, are responsible for increasing pain and tissue blood flow during inflammation . By inhibiting COX-2, the compound reduces the production of these prostaglandins, thereby alleviating inflammation .
Result of Action
The compound’s action results in moderate to good selectivity for the inhibition of the COX-2 enzyme . In vitro assays have shown that the compound can inhibit COX-2 even more effectively than celecoxib, a reference drug . Furthermore, all synthesized compounds showed considerable inhibitory results on MCF-7 breast cancer cells .
Action Environment
The action, efficacy, and stability of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide can be influenced by various environmental factors. For instance, the reaction conditions under which the compound is synthesized can affect its properties . .
properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-14-5-3-6-16(11-14)20(26)23-17-12-15(7-8-19(17)27-2)18-13-25-10-4-9-22-21(25)24-18/h3-13H,1-2H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXTXFKMSGJHKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide |
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